molecular formula C10H12BrNO B14067581 1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one

1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one

Cat. No.: B14067581
M. Wt: 242.11 g/mol
InChI Key: ODRFMESQYVOXNK-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO. This compound features a bromomethyl group and an amino group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-aminoacetophenone followed by a Friedel-Crafts acylation reaction to introduce the propan-2-one group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and aluminum chloride (AlCl3) as the catalyst for the Friedel-Crafts reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.

    Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) can be employed.

    Reduction: Reducing agents like NaBH4 or LiAlH4 are commonly used under anhydrous conditions.

Major Products Formed:

    Substitution: Formation of hydroxymethyl, cyanomethyl, or aminomethyl derivatives.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one depends on its specific application. In biological systems, the amino and bromomethyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The propan-2-one moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    1-(3-Amino-5-chloromethyl)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(3-Amino-5-methyl)phenyl)propan-2-one: Lacks the halogen atom, resulting in different reactivity and properties.

    1-(3-Amino-5-(hydroxymethyl)phenyl)propan-2-one: Contains a hydroxymethyl group, leading to different chemical behavior.

Uniqueness: 1-(3-Amino-5-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[3-amino-5-(bromomethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12BrNO/c1-7(13)2-8-3-9(6-11)5-10(12)4-8/h3-5H,2,6,12H2,1H3

InChI Key

ODRFMESQYVOXNK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)N)CBr

Origin of Product

United States

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